molecular formula C16H14 B13422195 Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis- CAS No. 3306-02-3

Benzene, 1,1'-(1-cyclobutene-1,2-diyl)bis-

Cat. No.: B13422195
CAS No.: 3306-02-3
M. Wt: 206.28 g/mol
InChI Key: YGVYHUGLHHFGNN-UHFFFAOYSA-N
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Description

1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene is an organic compound with the molecular formula C16H16. It is also known as trans-1,2-Diphenylcyclobutane. This compound is characterized by the presence of a cyclobutene ring flanked by two benzene rings. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photochemical cyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer and under UV light, leading to the formation of the cyclobutene ring .

Chemical Reactions Analysis

1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring. Typical reducing agents include hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene in chemical reactions involves the interaction of its cyclobutene ring and benzene rings with various reagents. The cyclobutene ring can undergo ring-opening reactions, while the benzene rings participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene include:

The uniqueness of 1,1’-(1-Cyclobutene-1,2-diyl)bis-benzene lies in its cyclobutene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

3306-02-3

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

(2-phenylcyclobuten-1-yl)benzene

InChI

InChI=1S/C16H14/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YGVYHUGLHHFGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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